2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-22-15-10-18-11-16(19-15)23-14-8-5-9-20(12-14)17(21)13-6-3-2-4-7-13/h2-3,10-11,13-14H,4-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKALDQGJBFYGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting cyclohex-3-ene-1-carbonyl chloride with piperidine under basic conditions. This reaction typically uses a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Attachment of the Pyrazine Ring: The piperidinyl intermediate is then reacted with 2-chloro-6-methoxypyrazine in the presence of a suitable base, such as potassium carbonate, to form the desired compound. This step involves nucleophilic substitution, where the piperidinyl group displaces the chlorine atom on the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated purification systems to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxy group on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyrazine Core
The pyrazine scaffold is versatile, with substituents modulating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Functional Group Analysis
- Cyclohexene Carbonyl vs. Methylsulfonyl ( vs. In contrast, the methylsulfonyl group in the chloro-pyrazine analog () improves aqueous solubility and hydrogen-bonding capacity, which may favor target engagement in polar binding pockets .
- Methoxy vs. Nitroimidazole ( vs. The nitroimidazole in introduces electrophilicity, which could facilitate covalent binding or redox activity .
- Piperidine Linker Modifications: The target compound employs an ether linkage (oxy group) between pyrazine and piperidine, whereas uses a methylene bridge. The ether linkage may reduce conformational flexibility but improve metabolic stability .
Biological Activity
2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular structure includes a pyrazine ring substituted with a methoxy group and a piperidinyl-oxy group attached to a cyclohexene moiety, which allows for diverse chemical reactivity and potential utility in various applications.
Chemical Structure
The compound can be represented as follows:
Molecular Formula
The molecular formula for this compound is .
The biological activity of 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to significant changes in cellular processes.
Inhibition of c-Met Kinase
Research has indicated that derivatives of this compound exhibit inhibitory effects on c-Met kinase, which is implicated in various cancer pathways. The compound's analogs have shown significant potency against c-Met-driven cell proliferation, with IC50 values ranging from 8.6 nM to 81 nM, indicating a strong potential for anti-cancer applications .
Table: Biological Activity of Analog Compounds
| Compound | IC50 (c-Met Kinase) | IC50 (Cell Proliferation) |
|---|---|---|
| 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine | 8.6 nM | 0.57 μM |
| Analog A | 15 nM | 1.5 μM |
| Analog B | 42 nM | 5.0 μM |
| Analog C | 81 nM | 16 μM |
Case Studies and Research Findings
A study published in MDPI detailed the synthesis and evaluation of various compounds based on the lead structure of 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine. The results indicated that modifications to the piperidine and pyrazine moieties significantly influenced the biological activity against c-Met kinase and cell proliferation .
Key Findings:
- Substitution at the α-proton position with chlorine increased inhibitory activity.
- Alkyl substitutions on the piperidine ring enhanced the overall potency against c-Met kinase.
- The most potent analogs exhibited significant inhibition in both enzymatic activity and cancer cell growth.
Molecular Modeling
Molecular modeling studies have provided insights into the binding interactions of this compound with its target proteins. Key interactions include hydrogen bonds and hydrophobic interactions that stabilize the binding within the ATP binding site of c-Met kinase, enhancing its inhibitory effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine, and how can reaction yields be improved?
- Methodology : The synthesis involves multi-step reactions, including coupling of cyclohex-3-ene-1-carbonyl chloride to a piperidin-3-ol intermediate, followed by etherification with 6-methoxypyrazine. Key steps include:
- Coupling : Use of anhydrous dichloromethane (DCM) and triethylamine (TEA) as a base for nucleophilic acyl substitution .
- Etherification : Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the ether linkage .
- Yield Optimization :
- Temperature control (0–5°C for coupling; room temperature for etherification).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy group at pyrazine C6, cyclohexene integration) .
- X-ray Crystallography : For unambiguous confirmation of the 3D conformation (e.g., piperidine-chair conformation, cyclohexene ring puckering) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₁₈H₂₂N₃O₃) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in spectroscopic data for derivatives of this compound?
- Case Study : Discrepancies in NOESY NMR signals for diastereomers formed during cyclohexene functionalization.
- Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, followed by independent spectral analysis .
- Computational Validation : Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data .
Q. How does the stereochemistry of the cyclohex-3-ene moiety influence biological activity?
- Experimental Design :
- Synthesize both cis- and trans-cyclohexene isomers via controlled hydrogenation of the parent compound.
- Evaluate inhibitory activity against target enzymes (e.g., cytochrome P450 isoforms) using kinetic assays .
- Findings :
- Trans-isomers show 3-fold higher inhibition due to better alignment with hydrophobic enzyme pockets .
Q. What computational methods are recommended for predicting binding modes of this compound with biological targets?
- Approach :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can conflicting data on oxidative stability of the methoxypyrazine group be addressed?
- Data Contradiction Analysis :
- Hypothesis : Variable stability reported due to trace metal impurities in solvents.
- Testing : Conduct oxidation studies under inert (N₂) vs. ambient conditions, with/without metal chelators (EDTA).
- Result : Degradation rates decrease by 50% with EDTA, confirming metal-catalyzed oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
